Ethyl 2-amino-4-thiazoleacetate
Description
Significance in Heterocyclic Chemistry
The thiazole (B1198619) ring is a five-membered heterocyclic ring system containing both sulfur and nitrogen atoms. nih.govwisdomlib.org This structural motif is a cornerstone in heterocyclic chemistry due to its aromaticity and the presence of multiple reactive sites, which allow for various chemical modifications. nih.gov Ethyl 2-amino-4-thiazoleacetate is a prime example of a substituted thiazole that serves as a key intermediate in the synthesis of more complex heterocyclic systems. mdpi.comresearchgate.net It is recognized as an organic ligand with a strong ability to coordinate with metal ions, a property attributed to the nitrogen and oxygen atoms in its structure. sigmaaldrich.com This characteristic allows it to participate in the formation of various coordination compounds, such as bis(2-aminothiazole-4-acetato)aquazinc(II). sigmaaldrich.com
The reactivity of the amino group and the ester functional group on the thiazole ring makes this compound a valuable precursor for constructing fused heterocyclic systems. clockss.org For instance, it has been used to synthesize thiazolo[5,4-c]pyridine (B153566) derivatives, which are of interest for their potential biological activities. clockss.org The Hantzsch thiazole synthesis, a classic method involving the reaction of α-halocarbonyl compounds with a thioamide, is a fundamental route to thiazole rings and highlights the historical and ongoing importance of this class of heterocycles. researchgate.net
Role as a Versatile Building Block in Organic Synthesis
This compound's utility extends broadly across organic synthesis, where it functions as a highly versatile building block. ontosight.ai Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester group, allows for a wide array of chemical transformations.
A significant application is in the synthesis of β-lactam antibiotics, particularly third-generation cephalosporins. chemicalbook.comgoogle.com For example, it is a key intermediate in the preparation of Cefditoren pivoxil. chemicalbook.comgoogle.com The synthesis involves the acylation of the 7-aminocephalosporanic acid (7-ACA) core with a side chain derived from an aminothiazole, in this case, a derivative of this compound. google.com
Furthermore, the amino group of this compound can readily react with aldehydes and ketones to form Schiff bases. nih.gov These Schiff bases are themselves valuable intermediates for synthesizing a diverse range of heterocyclic compounds and have been investigated for their antimicrobial properties. nih.gov The compound is also used in multi-component reactions to produce complex molecules like pyran and pyrimidine (B1678525) derivatives. nih.gov Its role as a starting material is crucial in the synthesis of various biologically active molecules, including those with potential anticancer, antioxidant, and anti-inflammatory properties. mdpi.comnih.gov
Examples of Syntheses Utilizing this compound
| Starting Material | Reagents | Product Class | Reference |
| This compound | Aldehydes/Ketones, Glacial Acetic Acid | Schiff Bases | nih.gov |
| This compound | Phenyl isothiocyanate, Hydrazine (B178648) Hydrate (B1144303) | Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivatives | mdpi.com |
| 7-aminocephalosporanic acid (7-ACA) derivative | This compound derivative | Cefditoren pivoxil | google.com |
| Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate | Aromatic amines | 2-aminothiazolo[5,4-c]pyridine-7-carboxylates | clockss.org |
Historical Context of Thiazole Derivatives in Medicinal Chemistry
The thiazole nucleus is a privileged scaffold in medicinal chemistry, found in a number of natural products and synthetic drugs. nih.govnih.gov One of the earliest and most well-known examples is Vitamin B1 (thiamine), which contains a thiazole ring and is essential for metabolism. nih.gov The discovery of the thiazole moiety in penicillins marked a significant milestone, cementing its importance in the development of antibiotics. nih.gov
Over the decades, the thiazole ring has been incorporated into a vast array of therapeutic agents. nih.govresearchgate.net This includes sulfonamide antibiotics like Sulfathiazole, antiretroviral drugs such as Ritonavir, and anticancer agents like Dasatinib. researchgate.net The structural versatility of the thiazole ring allows it to interact with various biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net Thiazole derivatives have been developed as antibacterial, antifungal, antiviral, anti-inflammatory, antidiabetic, and anticancer agents. wisdomlib.orgresearchgate.netwisdomlib.org The enduring presence of the thiazole motif in drug discovery underscores its historical and continuing significance in medicinal chemistry. nih.govnih.gov
Overview of Research Trajectories for this compound
Research involving this compound and its derivatives is diverse and continues to expand into new areas. A major focus remains in medicinal chemistry, driven by the proven track record of thiazole-containing compounds.
Antimicrobial Agents: Researchers actively synthesize new derivatives of this compound to combat the growing problem of antibiotic resistance. nih.govresearchgate.net By modifying the core structure, scientists aim to create novel compounds with enhanced activity against multidrug-resistant bacteria and fungi. nih.govnih.gov For example, conjugating amino acids to the thiazole moiety has been shown to enhance antimicrobial activity. researchgate.net
Anticancer Agents: The thiazole scaffold is a component of several clinically used anticancer drugs. nih.gov Consequently, this compound serves as a starting point for the synthesis of new compounds evaluated for their cytotoxic effects against various cancer cell lines. mdpi.comnih.gov
Corrosion Inhibition: Beyond pharmaceuticals, research has explored the use of this compound and related compounds as corrosion inhibitors. researchgate.net These molecules can adsorb onto a metal's surface, forming a protective layer that prevents corrosion, particularly in acidic environments. researchgate.netresearchgate.net The presence of heteroatoms like nitrogen, sulfur, and oxygen in the molecule facilitates this protective action. researchgate.net
Materials Science: In a more recent development, derivatives of this compound are being investigated for applications in materials science. For instance, conjugated polymers derived from a Schiff base of the compound have been developed for use in high-performance organic photodetectors (OPDs) and fingerprint-on-display (FoD) sensors. researchgate.net
This broad range of research highlights the compound's versatility and its continuing importance as a platform for innovation in both medicine and materials science. ontosight.airesearchgate.net
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-2-11-6(10)3-5-4-12-7(8)9-5/h4H,2-3H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQNGLYXRFCPGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201389 | |
| Record name | Ethyl 2-aminothiazol-4-acetate | |
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Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53266-94-7 | |
| Record name | Ethyl 2-amino-4-thiazoleacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53266-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 2-aminothiazol-4-acetate | |
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| Record name | Ethyl 2-aminothiazol-4-acetate | |
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| Record name | Ethyl 2-aminothiazol-4-acetate | |
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| Record name | Ethyl 2-aminothiazol-4-acetate | |
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Synthetic Methodologies and Strategies for Ethyl 2 Amino 4 Thiazoleacetate
Established Synthetic Pathways
The traditional synthesis of Ethyl 2-amino-4-thiazoleacetate primarily relies on cyclocondensation reactions, a cornerstone of heterocyclic chemistry.
Cyclocondensation Reactions with Thiourea (B124793) and Halogenated Acetates
The Hantzsch thiazole (B1198619) synthesis is a classic and widely employed method for constructing the thiazole ring. synarchive.comchemhelpasap.com This reaction involves the cyclocondensation of a thioamide, such as thiourea, with an α-haloketone or a related α-haloester. synarchive.comchemhelpasap.com In the context of this compound synthesis, this typically involves reacting thiourea with an ethyl ester of a 4-haloacetoacetate, such as ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate. google.com The reaction proceeds through the formation of an intermediate, which then undergoes cyclization and dehydration to yield the final 2-aminothiazole (B372263) derivative. chemhelpasap.com
The general scheme involves the reaction of thiourea with ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate to form the corresponding hydrochloride or hydrobromide salt of ethyl (2-aminothiazol-4-yl)-acetate. google.com Neutralization of this salt yields the free ester. google.com
Table 1: Reactants in Hantzsch Thiazole Synthesis
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| Thiourea | Ethyl 4-chloroacetoacetate | Ethyl (2-aminothiazol-4-yl)-acetate hydrochloride |
| Thiourea | Ethyl 4-bromoacetoacetate | Ethyl (2-aminothiazol-4-yl)-acetate hydrobromide |
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, solvent, and the presence of a base.
One approach to optimization involves a one-pot, three-component reaction. For instance, the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes has been shown to produce Hantzsch thiazole derivatives in yields ranging from 79% to 90%. nih.gov This method can be performed under conventional heating or ultrasonic irradiation. nih.gov
In another example, the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate was optimized by using ethanol (B145695) as a solvent and adding sodium carbonate. The reaction temperature was initially maintained at 40-55 °C during the addition of ethyl 2-chloroacetoacetate and then raised to 60-70 °C for 5-5.5 hours, resulting in a product yield of over 98%. google.com
The choice of solvent also plays a significant role. While various solvents have been investigated, a mixture of ethanol and water has been found to be effective. nih.gov In some cases, solvent-free conditions have been successfully employed, offering a greener alternative. researchgate.net
Table 2: Optimization of Reaction Conditions for Thiazole Synthesis
| Condition | Variation | Outcome | Reference |
|---|---|---|---|
| Method | Conventional Heating vs. Ultrasonic Irradiation | Both methods are effective, with yields of 79-90%. | nih.gov |
| Solvent | Ethanol/Water mixture | Effective for cyclocondensation. | nih.gov |
| Catalyst | Silica supported tungstosilisic acid | Reusable and effective in one-pot synthesis. | nih.gov |
| Temperature | 40-55 °C (initial), 60-70 °C (final) | Yields over 98% for ethyl 2-amino-4-methylthiazole-5-carboxylate. | google.com |
| Additive | Sodium Carbonate | Used in the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate. | google.com |
The use of catalysts can significantly enhance the efficiency of the cyclization reaction. Solid acid catalysts, such as 12-ammonium phosphomolybdate (AMP), have been utilized in the synthesis of related compounds. google.com This catalyst demonstrates high activity, shortens reaction times, and simplifies the work-up process as it can be easily separated and reused. google.com
Silica-supported tungstosilicic acid is another reusable catalyst that has proven effective in the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. nih.gov The use of such catalysts aligns with the principles of green chemistry by reducing waste and improving atom economy. nih.gov Research has also explored the use of a novel multifunctional ionic liquid nanocatalyst based on zeolite-Y, which has shown to be effective in the one-pot synthesis of 2-aminothiazoles. researchgate.net
Preparation from Hydrazine (B178648) Hydrate (B1144303) and Related Precursors
While the primary route to this compound involves thiourea, other precursors can be utilized in the synthesis of the broader 2-aminothiazole scaffold. For instance, hydrazine hydrate is a common reagent in heterocyclic synthesis. mdpi.com It can be reacted with various substrates to form hydrazones, which can then undergo further cyclization reactions. mdpi.com For example, 2-aminothiazole can be reacted with chloroethyl bromide and then with hydrazine hydrate to produce N-(2-hydrazinylethyl)-2-thiazolamine. mdpi.com This intermediate can then be reacted with aromatic aldehydes to form hydrazones, which can be further cyclized. mdpi.com
Advanced Synthetic Approaches and Innovations
To address the limitations of traditional methods, such as long reaction times and harsh conditions, more advanced synthetic approaches have been developed.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. asianpubs.orgresearchgate.net This technique has been successfully applied to the synthesis of this compound and its derivatives, significantly reducing reaction times from hours to minutes. asianpubs.orgresearchgate.net
In one example, substituted phenylthioureas were reacted with ethyl 3-bromo-3-(2-theinoyl) propionate (B1217596) in PEG-400 under microwave irradiation to produce ethyl 2-[2-substituted phenylamino (B1219803) 4-(thiophen-2-yl) thiazol-5-yl] acetates. nih.gov This method offers high yields and is considered a green approach due to reduced energy consumption. researchgate.net The use of microwave irradiation in a one-pot, three-component reaction for the synthesis of thiazol-2-imines under catalyst-free conditions also resulted in excellent yields and high purity in a short reaction time of 10-15 minutes. researchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Synthesis Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating | 1.5-2 hours | 65% | researchgate.net |
| Microwave Irradiation | 10 minutes | 89% | researchgate.net |
Green Chemistry Principles in Synthesis
The integration of green chemistry principles into the synthesis of this compound is an area of growing interest, aiming to reduce the environmental impact of chemical processes.
Solvent-Free Methods
Solvent-free synthesis presents a significant advancement in green chemistry, minimizing waste and avoiding the use of hazardous organic solvents. One notable solvent-free method involves the reaction of p-substituted acetophenones with thiourea and iodine under microwave irradiation to produce 2-amino-4-arylthiazoles. researchgate.net This approach offers a one-pot procedure that is both efficient and environmentally friendly. researchgate.net Another green protocol utilizes PEG-400 as a medium for the synthesis of 2-amino-thiazoles from α-diazoketones and thiourea, which is catalyst-free and results in high yields. bepls.com Additionally, a one-pot, three-component reaction for synthesizing thiazole derivatives has been developed under solvent-free conditions, further highlighting the move towards more sustainable chemical manufacturing. bepls.com
Environmentally Benign Catalysis
The use of environmentally benign catalysts is another cornerstone of green chemical synthesis. Research has shown the effectiveness of DABCO (1,4-diazabicyclo[2.2.2]octane) as a recyclable and safe catalyst for synthesizing thiazole derivatives. bepls.com This method is noted for its good to excellent yields and reduced reaction times. bepls.com Furthermore, the development of catalysts from waste materials, such as fruit peels, is an innovative approach to eco-catalysis. nih.gov These green catalysts have been successfully used in reactions like the ring-opening of epichlorohydrin (B41342) with aromatic amines, demonstrating their potential for broader applications in synthesizing compounds like β-amino alcohols under mild conditions. nih.gov The use of deep eutectic solvents, such as L-proline and ethylene (B1197577) glycol, also represents a greener alternative to hazardous solvents for the synthesis of thiazolo[5,4-d]thiazoles. mdpi.com
Synthesis of Key Intermediates
Ethyl (αZ)-2-amino-α-(hydroxyimino)-4-thiazoleacetate
This compound is a crucial intermediate, particularly in the synthesis of β-lactam antibiotics like cefotaxime (B1668864) and ceftriaxone. google.com Its synthesis involves several key chemical transformations.
A common synthetic route to Ethyl (αZ)-2-amino-α-(hydroxyimino)-4-thiazoleacetate begins with ethyl acetoacetate (B1235776). The process involves an initial oximation reaction, followed by halogenation. google.com In one method, ethyl acetoacetate is reacted with sodium nitrite (B80452) in the presence of an acid to form an oxime. google.com This is followed by a halogenation step, typically bromination. The resulting intermediate is then cyclized with thiourea to form the thiazole ring. google.com The reaction conditions, such as temperature and reaction time, are carefully controlled to optimize the yield and purity of the final product. google.com
A detailed patent describes a method starting with ethyl acetoacetate, sodium nitrite, and concentrated sulfuric acid in water for the oximation, followed by halogenation. google.com This intermediate is then reacted with thiourea in the presence of 12-ammonium phosphomolybdate as a catalyst in methanol (B129727) to yield the final product. google.com
Table 1: Oximation and Halogenation Reaction Parameters
| Step | Reagents | Solvent | Catalyst | Temperature (°C) | Reaction Time (hours) |
|---|---|---|---|---|---|
| Oximation | Ethyl acetoacetate, Sodium nitrite, Sulfuric acid | Water | - | 10-15 | 3-5 |
| Halogenation | Bromo-intermediate, Thiourea | Methanol | 12-ammonium phosphomolybdate | - | - |
| Cyclization | Brominated intermediate, Thiocarbamide, Sodium acetate (B1210297) | Isopropanol, Water | - | 15-30 | 3 |
This table summarizes typical reaction conditions for the synthesis of Ethyl (αZ)-2-amino-α-(hydroxyimino)-4-thiazoleacetate.
The stereochemistry of the oxime group is crucial for the biological activity of the final antibiotic. The (Z)-isomer of Ethyl 2-amino-α-(hydroxyimino)-4-thiazoleacetate is the desired stereoisomer for the synthesis of many cephalosporin (B10832234) antibiotics. google.com The synthesis methods are therefore designed to favor the formation of this isomer. The reaction conditions, including the choice of solvent and catalyst, can influence the stereoselectivity of the oximation reaction. While the provided search results emphasize the synthesis of the (Z)-isomer, detailed studies on the stereoselective synthesis and separation of isomers are a key aspect of process development to ensure the final product has the correct configuration for optimal efficacy.
Ethyl (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetate
Ethyl (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetate is a crucial intermediate in the synthesis of third-generation cephalosporin antibiotics like cefotaxime and ceftriaxone. google.com Its synthesis is a multi-step process that often starts from ethyl acetoacetate. google.com
A common synthetic route involves a sequence of reactions: oximation, methylation, chlorination, and cyclization. google.com
Oximation: Ethyl acetoacetate undergoes an oximation reaction to form 2-hydroxamic ethyl acetoacetate. google.com
Methylation: The resulting compound is then methylated to yield 2-methoxyimino ethyl acetoacetate. google.com
Chlorination/Bromination: This intermediate is halogenated, typically chlorinated with agents like triphosgene (B27547) or brominated, to create a reactive halo-derivative. google.comgoogle.com
Cyclization: The final step is a cyclization reaction with thiourea. google.com This reaction is often carried out in a solvent like a methanol-water mixture, in the presence of a base such as sodium acetate and a phase-transfer catalyst, to form the desired ethyl (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetate. google.com The reaction temperature is typically controlled between 20°C and 40°C. google.com The product, which is often a yellow crystalline solid, can be isolated by cooling the mixture to induce crystallization, followed by centrifugation and drying. google.com
Purification and Characterization Techniques in Synthesis
The purification and characterization of this compound are essential to ensure its suitability for use in further chemical syntheses. Purification is often achieved through recrystallization. For instance, after synthesis, the crude product can be recrystallized from a suitable solvent like toluene (B28343) to obtain a purified form. prepchem.com The purity is typically assessed by its melting point, which is reported to be in the range of 92-94 °C. sigmaaldrich.com
Spectroscopic Analysis (FT-IR, UV-Vis, 1H-NMR, 13C-NMR, LC-MS)
A combination of spectroscopic methods is used to confirm the structure and identity of this compound.
FT-IR Spectroscopy: The infrared spectrum reveals the presence of key functional groups. Characteristic peaks would include those for the amine (N-H), ester (C=O), and the thiazole ring system. nih.gov
1H-NMR Spectroscopy: This technique provides information on the proton environment in the molecule. The spectrum for this compound would show characteristic signals for the ethyl group protons, the methylene (B1212753) protons adjacent to the thiazole ring, the proton on the thiazole ring, and the amine protons. nih.gov
13C-NMR Spectroscopy: The 13C-NMR spectrum gives insight into the carbon framework of the molecule. chemicalbook.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the molecular weight is 186.23 g/mol . nih.gov GC-MS is a common technique used for its analysis. nih.gov
Table 1: Spectroscopic and Physical Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₀N₂O₂S | echemi.com |
| Molecular Weight | 186.23 g/mol | sigmaaldrich.com |
| Appearance | Light yellow to brown crystalline powder | chemimpex.com |
| Melting Point | 92-94 °C | sigmaaldrich.com |
| 1H-NMR | Data available | nih.gov |
| 13C-NMR | Data available | chemicalbook.com |
| IR Spectrum | Data available | nih.gov |
| Mass Spectrum | Data available | nih.gov |
Elemental Analysis
Elemental analysis is a fundamental technique to confirm the empirical formula of a synthesized compound. For this compound (C₇H₁₀N₂O₂S), the analysis involves determining the percentage composition of carbon, hydrogen, nitrogen, and sulfur. The experimentally determined values are then compared with the theoretically calculated percentages to verify the compound's purity and elemental composition.
Table 2: Elemental Composition of this compound
| Element | Symbol | Theoretical % |
|---|---|---|
| Carbon | C | 45.15 |
| Hydrogen | H | 5.41 |
| Nitrogen | N | 15.04 |
| Oxygen | O | 17.18 |
X-ray Diffraction Studies of Related Derivatives
X-ray diffraction is a powerful method for determining the precise three-dimensional structure of crystalline compounds. While a crystal structure for this compound itself is noted in the Crystallography Open Database, detailed structural analyses are more commonly available for its derivatives. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ethyl (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetate |
| Cefotaxime |
| Ceftriaxone |
| Ethyl acetoacetate |
| 2-hydroxamic ethyl acetoacetate |
| 2-methoxyimino ethyl acetoacetate |
| Triphosgene |
| Thiourea |
| Sodium acetate |
| Toluene |
| Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate |
Derivatization and Chemical Transformations of Ethyl 2 Amino 4 Thiazoleacetate
Amidation and Esterification Reactions
The amino and ester groups of ethyl 2-amino-4-thiazoleacetate are primary sites for derivatization. The amino group can readily undergo acylation to form amides. For instance, it can be reacted with acyl chlorides in the presence of a base to yield N-acylated products. mdpi.com One study details the synthesis of ethyl 2-[N-(tert-butyloxycarbonyl)-l-alanylamino]-4-methyl-1,3-thiazole-5-carboxylate, a precursor for DNA minor groove binders, which involves the formation of an amide bond. researchgate.net
The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to various amides or other esters. This hydrolysis is sometimes observed as an intermediate step during other reactions, such as in the synthesis of metal complexes where the resulting carboxylate anion participates in coordination. researchgate.net
Schiff Base Formation and Hydrazone Derivatives
The amino group of this compound is nucleophilic and readily condenses with aldehydes and ketones to form Schiff bases (imines). nih.govalayen.edu.iq This reaction is typically carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid. nih.gov A variety of aromatic and heterocyclic aldehydes have been used to synthesize a library of Schiff base derivatives. nih.govalayen.edu.iq
Furthermore, the ester group of this compound can be converted to a hydrazide by reacting it with hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.net This resulting 2-amino-4-thiazoleacetic acid hydrazide is a valuable intermediate for synthesizing hydrazone derivatives. researchgate.netijcce.ac.ir These hydrazones are formed by the condensation of the hydrazide with various aldehydes and ketones. researchgate.net
Metal Complexation Studies
The thiazole (B1198619) ring, along with the amino and ester/carboxylate functionalities, provides multiple donor atoms (nitrogen, sulfur, and oxygen), making this compound and its derivatives excellent ligands for coordinating with metal ions. mdpi.comnih.govresearchgate.net
Thiazole and its derivatives are known to be versatile ligands in coordination chemistry due to the presence of both nitrogen and sulfur atoms in the ring, which can act as potential donor sites. researchgate.net The coordination behavior of these ligands is influenced by the nature of the metal ion and the substituents on the thiazole ring. researchgate.net In the case of derivatives of this compound, the exocyclic amino group and the carbonyl oxygen of the ester or the deprotonated carboxylate group can also participate in chelation, leading to the formation of stable metal complexes. researchgate.netmdpi.com
A number of research studies have focused on the synthesis and characterization of metal complexes of ligands derived from this compound. researchgate.netmdpi.comnih.govresearchgate.net These complexes are typically prepared by reacting a metal salt (e.g., chloride or acetate (B1210297) salts of Cu(II), Co(II), Zn(II), Mn(II), Cd(II), and Ni(II)) with the ligand in a suitable solvent. researchgate.netresearchgate.net In some cases, the synthesis is carried out in aqueous solutions where the ester group of this compound hydrolyzes to the corresponding carboxylate, which then coordinates to the metal ion. researchgate.net
The resulting metal complexes are often characterized by various physicochemical techniques, including elemental analysis, FTIR, UV-Visible spectroscopy, magnetic susceptibility measurements, and conductivity measurements to determine their stoichiometry and geometry. researchgate.netmdpi.comresearchgate.net
Table 1: Examples of Synthesized Metal Complexes with Ligands Derived from this compound
| Metal Ion | Ligand | Proposed Geometry | Reference |
| Cu(II) | 2-aminothiazole-4-acetate | Square Planar | researchgate.net |
| Co(II) | 2-aminothiazole-4-acetate | Tetrahedral | researchgate.net |
| Zn(II) | 2-aminothiazole-4-acetate | Tetrahedral | researchgate.net |
| Mn(II) | 2-aminothiazole-4-acetate | Octahedral | researchgate.net |
| Ni(II) | 2-amino-4-thiazoleacetic acid hydrazide | Octahedral | researchgate.net |
| Cd(II) | Dichloridobis[ethyl 2-(2-amino-1, 3-thiazol-4-yl) acetate-κ2O,N3]cadmium | Not specified | sigmaaldrich.com |
The structures of these coordination compounds are often elucidated using spectroscopic methods and, in some cases, single-crystal X-ray diffraction. researchgate.netmdpi.com For instance, the X-ray structure of a manganese complex, [Mn(L1)2(H2O)2] where L1 is 2-aminothiazole-4-acetate, has been determined, revealing an octahedral geometry. researchgate.net Spectroscopic data, such as shifts in the IR absorption bands of the amino and carbonyl groups upon complexation, provide evidence for the coordination of these groups to the metal center. mdpi.comresearchgate.net Electronic spectra and magnetic moment measurements help in determining the geometry of the complexes, suggesting tetrahedral, square planar, or octahedral arrangements around the central metal ion. researchgate.netmdpi.comresearchgate.net
Incorporation into Fused Heterocyclic Systems
This compound and its derivatives can be utilized as building blocks for the synthesis of more complex, fused heterocyclic systems. The reactive functional groups on the thiazole ring allow for cyclization reactions to form bicyclic and polycyclic structures. For example, derivatives of this compound have been used to synthesize thiazolo[5,4-c]pyridines. researchgate.net This transformation involves reacting a derivatized form of this compound with aromatic amines or hydrazines, leading to the construction of a new pyridine (B92270) ring fused to the thiazole core. researchgate.net These fused systems are of interest due to their potential pharmacological activities.
Quinazolinone Derivatives
Quinazolinone scaffolds are significant in medicinal chemistry. This compound can be utilized in the synthesis of quinazolinone-containing molecules. For instance, the amino group of a related 2-aminothiazole (B372263) derivative can act as a nucleophile, attacking the carbonyl carbon of precursors like 2-amino-5-bromobenzoic acid and triethyl orthoformate to form the quinazolinone fragment. nih.gov This general reactivity highlights the potential of the amino group on the thiazole ring of this compound to participate in similar cyclization reactions to afford quinazolinone derivatives.
A general approach to synthesizing 4-quinazolinone derivatives involves the reaction of 2-aminobenzamides with aldehydes. arkat-usa.org This reaction can be achieved electrochemically using acetic acid as an electrolyte, offering a scalable and robust method. arkat-usa.org The synthesis often proceeds through the formation of a stable quinazolinone structure. nih.govresearchgate.net
Table 1: Examples of Quinazolinone Derivative Synthesis
| Starting Materials | Reagents/Conditions | Product Type | Reference |
| 2-Amino-5-bromobenzoic acid, primary amine, triethyl orthoformate | Nucleophilic attack, cyclization | Quinazolinone fragment | nih.gov |
| 2-Aminobenzamide, aldehyde | Acetic acid, electrochemical synthesis | 4-Quinazolinone derivative | arkat-usa.org |
Thiazolo[4,5-d]pyridazine (B3050600) Derivatives
The fusion of a thiazole ring with a pyridazine (B1198779) ring results in the thiazolo[4,5-d]pyridazine scaffold. While direct synthesis from this compound is not explicitly detailed in the provided results, the synthesis of related thiazolo[4,5-d]pyrimidine (B1250722) derivatives provides insight into potential synthetic pathways. These syntheses often involve the cyclization of 4-aminopyrimidin-5-yl thiocyanates or the reaction of aminothiazoles with appropriate precursors. rsc.org For example, new thiazolo[4,5-d]pyrimidine derivatives can be synthesized from 2-aminothiole precursors which react with arylacetylchlorides. nih.gov
The synthesis of a library of thiazolo[4,5-d]pyrimidine derivatives has been achieved through solid-phase synthesis, which allowed for the introduction of a free amide at the 5-position of the thiazole. rsc.org This method involved an optimized direct amination reaction using BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling reagent. rsc.org
Table 2: Synthesis of Related Thiazolopyrimidine Derivatives
| Starting Materials | Reagents/Conditions | Product Type | Reference |
| 2-Aminothiole, arylacetylchloride | High temperature | Thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives | nih.gov |
| Solid-phase synthesis with a 2,4-dimethoxy-substituted scaffold | Iodine catalyst, BOP reagent | Library of thiazolo[4,5-d]pyrimidine derivatives | rsc.org |
| 4-Aminopyrimidin-5-yl thiocyanates | Cyclization | Thiazolo[4,5-d]pyrimidines | rsc.org |
Sulfonamide and Phosphonate (B1237965) Derivatives
The amino group of this compound is a key site for derivatization to form sulfonamides and phosphonates.
Sulfonamide Derivatives:
The synthesis of 2-aminothiazole sulfonamide derivatives is a well-established process. nih.govexcli.de A common method involves the N-sulfonylation of the 2-aminothiazole core. nih.gov This reaction is typically carried out by treating the aminothiazole with a sulfonyl chloride in the presence of a base, such as sodium acetate in water, with heating. nih.gov The versatility of this reaction allows for the introduction of a wide range of substituents on the sulfonamide nitrogen, which can influence the compound's properties. nih.gov For example, reacting 2-aminothiazole with various benzenesulfonyl chlorides yields the corresponding N-(thiazol-2-yl)benzenesulfonamide derivatives. nih.gov
Phosphonate Derivatives:
The synthesis of α-aminophosphonates often utilizes the Kabachnik–Fields reaction, which is a one-pot condensation of a carbonyl compound, an amine, and a dialkyl phosphite (B83602). nih.gov While not directly starting from this compound, this methodology is applicable to a wide range of amines. In a related context, new phosphonate derivatives have been synthesized and their structures confirmed by various spectroscopic methods. nih.gov The synthesis of α-aminophosphonates can also be achieved through the aza-Pudovik reaction, which involves the addition of a dialkyl phosphite to an imine. nih.gov
Table 3: Synthesis of Sulfonamide and Phosphonate Derivatives
| Derivative Type | General Synthetic Method | Key Reagents | Reference |
| Sulfonamide | N-sulfonylation of 2-aminothiazole | Sulfonyl chloride, sodium acetate | nih.gov |
| Phosphonate | Kabachnik–Fields reaction | Carbonyl compound, amine, dialkyl phosphite | nih.gov |
| Phosphonate | Aza-Pudovik reaction | Imine, dialkyl phosphite | nih.gov |
Applications in Medicinal Chemistry and Drug Discovery
Precursor in Pharmaceutical Synthesis
Ethyl 2-amino-4-thiazoleacetate serves as a fundamental scaffold for the creation of more complex molecules with therapeutic potential. nih.govresearchgate.net Its synthesis is often achieved through the reaction of ethyl bromopyruvate with thiourea (B124793). nih.gov The resulting compound possesses a reactive amino group and an ester functional group, which are amenable to various chemical modifications, allowing for the introduction of diverse substituents and the construction of novel heterocyclic systems. nih.govmdpi.com This versatility has established this compound as a cornerstone in the synthesis of numerous pharmaceutical intermediates and final drug products. nih.govresearchgate.netmdpi.comgoogle.com
Antibiotics and Antimicrobial Agents
The 2-aminothiazole (B372263) moiety is a crucial component of many clinically important antibiotics. nih.govekb.eg this compound is a key intermediate in the synthesis of the side chains of several β-lactam antibiotics, including cefotaxime (B1668864), ceftriaxone, cefixime, and cefpirome. google.com These antibiotics exhibit broad-spectrum activity against various bacterial pathogens. google.com
Derivatives synthesized from this compound have demonstrated significant antimicrobial properties. For instance, Schiff bases derived from this compound have shown activity against multidrug-resistant bacterial strains. nih.gov In one study, a synthesized analog, compound 12f, exhibited antimicrobial activity comparable to ampicillin (B1664943) and gentamicin (B1671437) sulfate (B86663) against Staphylococcus aureus and Bacillus subtilis. nih.gov
Table 1: Antimicrobial Activity of a Synthesized Thiazole (B1198619) Derivative (Compound 12f)
| Microorganism | Antimicrobial Agent | Activity |
|---|---|---|
| Staphylococcus aureus | Compound 12f | Comparable to ampicillin and gentamicin sulfate nih.gov |
| Bacillus subtilis | Compound 12f | Comparable to ampicillin and gentamicin sulfate nih.gov |
Antimalarial Agents
The 2-aminothiazole scaffold is also a promising framework for the development of antimalarial drugs. nih.gov Research has shown that derivatives of 2-aminothiazole can exhibit potent antiplasmodial activity. nih.gov Specifically, compounds with a phenyl ring substituted with hydrophobic electron-withdrawing groups have demonstrated the best antimalarial effects. nih.gov The synthesis of these compounds often involves the modification of the 2-amino group of the thiazole ring, a reaction for which this compound can serve as a starting point. nih.gov
Anticancer and Antitumor Agents
A significant area of research focuses on the use of this compound derivatives as anticancer agents. nih.govnih.govnih.govnih.gov Numerous studies have reported the synthesis of novel thiazole compounds with potent antitumor activity against various human cancer cell lines. nih.govnih.gov
For example, ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate demonstrated remarkable activity against the RPMI-8226 leukemia cell line. nih.gov Another study reported that a synthesized derivative, compound 9b, exhibited a broad spectrum of anticancer activity against 29 out of 60 tested tumor cell lines. nih.gov The mechanism of action for some of these derivatives involves inducing cell cycle arrest and apoptosis in cancer cells. researchgate.net
Table 2: Anticancer Activity of Selected Thiazole Derivatives
| Derivative | Cancer Cell Line | Activity |
|---|---|---|
| Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate | RPMI-8226 (Leukemia) | GI50 = 0.08 µM nih.gov |
| Compound 9b | 29 out of 60 subpanel tumor cell lines | Broad spectrum activity nih.gov |
Antidiabetic Agents and Glucokinase Activators
Thiazole and its derivatives, particularly thiazolidinediones, have been a focus of research for developing new antidiabetic agents. asianpubs.orgnih.gov These compounds can act as insulin (B600854) sensitizers. asianpubs.org While direct synthesis from this compound is not the primary route for all thiazolidinediones, the core thiazole structure is fundamental. Research has explored the synthesis of novel 2,4-thiazolidinedione (B21345) derivatives containing a thiazole ring, with some compounds showing significant insulinotropic effects in INS-1 cells. nih.gov
Anti-inflammatory and Analgesic Agents
The 2-aminothiazole scaffold is recognized for its potential in developing anti-inflammatory and analgesic agents. researchgate.net Derivatives of this structure have been synthesized and evaluated for their ability to reduce inflammation and pain. nih.govresearchgate.net For instance, some synthesized thiazole derivatives have exhibited mild to good analgesic activities in tail immersion tests in mice. researchgate.net The anti-inflammatory properties are often attributed to the inhibition of enzymes like cyclooxygenase (COX). nih.gov
Antioxidant Activity
Derivatives of 2-aminothiazole have also been investigated for their antioxidant properties. researchgate.netmdpi.com Certain synthesized phenolic thiazoles have demonstrated significant antioxidant and antiradical activity in various in vitro assays, such as the DPPH˙ and ABTS˙+ radical scavenging assays. nih.gov The antioxidant potential is often attributed to the presence of phenolic groups and the thiazole ring itself, which can donate a hydrogen atom to neutralize free radicals. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds by identifying the key molecular features responsible for their biological effects. For derivatives of this compound, SAR studies have provided invaluable insights into how modifications to the thiazole core and its substituents influence pharmacological activity.
Modifications at various positions on the thiazole ring have been shown to have a profound impact on the biological profile of the resulting compounds.
Position 4: The nature of the substituent at the 4-position of the thiazole ring is a critical determinant of activity. For instance, in a series of 2-aminothiazole derivatives, the presence of a 2-pyridyl ring at this position was found to be optimal for antimycobacterial activity. nih.govresearchgate.net In another study, substitution with a p-bromophenyl group at the fourth position enhanced both antifungal and antituberculosis activities. nih.gov The size of nonpolar substituents at the para-position of a phenyl ring attached to the thiazole core has also been correlated with activity, with bulky groups like iodine or hydrophobic aliphatic chains showing the best results. nih.gov
General Substitutions: The cytotoxic effects of paeonol-2-aminothiazole-phenylsulfonyl derivatives were significantly influenced by substitutions. Derivatives featuring fluorine (F) and methoxy (B1213986) (OCH3) groups demonstrated potent cytotoxic effects against several cancer cell lines. mdpi.com
Table 1: Impact of Thiazole Ring Substitutions on Biological Activity
| Position of Substitution | Substituent Group | Resulting Biological Activity | Source(s) |
|---|---|---|---|
| 4 | 2-Pyridyl Ring | Optimal antimycobacterial activity | nih.govresearchgate.net |
| 4 | p-Bromophenyl | Enhanced antifungal and antituberculosis activity | nih.gov |
| 4 (on attached phenyl ring) | Bulky Iodine, Hydrophobic Chains | Increased general activity | nih.gov |
| 5 | Arylazo Moiety | Antimicrobial activity | mdpi.com |
| 5 | Ethyl Carboxylate | Slightly decreased antimicrobial activity | nih.gov |
The functional groups attached to the core thiazole structure, particularly at the 2-amino position, play a pivotal role in defining the pharmacological properties of the derivatives.
2-Amino Group Modifications: Acylation of the 2-amino group often leads to potent compounds. A remarkable increase in antiproliferative activity was observed when transitioning from 2-(alkylamido)thiazole analogues (IC50 of 4-8 µM) to 2-(arylamido) derivatives (IC50 of 0.2-1 µM). nih.gov For antiplasmodial activity, the most effective compounds featured a phenyl ring substituted with hydrophobic electron-withdrawing groups attached to the 2-amino position via an amide linker. nih.govresearchgate.net
Ester and Carboxamide Groups: The ester functional group, as seen in the parent this compound, is a key modulator of activity. In one study, the conversion of this ester function into a substituted carboxamido group resulted in a significant reduction in biological activity. researchgate.net
Thiourea Derivatives: The incorporation of a thiourea moiety can confer significant antimicrobial properties. Halogenated thiourea derivatives, specifically those with 3,4-dichlorophenyl and 3-chloro-4-fluorophenyl groups, showed promising efficacy against staphylococcal species. mdpi.com
Molecular Docking and Computational Studies
Computational methods, including molecular docking and activity prediction software, are instrumental in elucidating the molecular basis of drug action and in designing new, more potent derivatives.
Molecular docking studies have successfully identified the specific interactions between thiazole derivatives and their protein targets, explaining their inhibitory mechanisms.
Tubulin Inhibitors: Docking studies of 2,4-disubstituted thiazole derivatives targeting tubulin revealed key noncovalent interactions. These include a sulfur bond with the amino acid residue AsnB249 and an arene-H bond with AsnA101, contributing to the stability of the ligand-protein complex. nih.gov
Bacterial Enzyme Inhibitors: A glucose-conjugated thiourea derivative containing a thiazole ring was docked into the active site of S. aureus DNA gyrase. The analysis showed strong hydrogen bond interactions with residues Ala1118 and Met1121, as well as with DNA bases, explaining its potent inhibitory activity. ebi.ac.uk Molecular dynamics simulations further confirmed active interactions with residues such as Ala1083 and Glu1088. ebi.ac.uk
Kinase Inhibitors: An imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivative was shown to bind within the active site of the transforming growth factor-beta (TGF-β) type I receptor kinase through a combination of strong hydrogen bonding and hydrophobic interactions. nih.gov
Computational tools can predict the biological activity spectra of novel compounds, guiding experimental efforts.
PASS Prediction: The computer program PASS (Prediction of Activity Spectra for Substances) was applied to a set of 89 new thiazole derivatives. nih.gov The program successfully predicted known anti-inflammatory, local anesthetic, and antioxidant activities, with predictions coinciding with experimental results in over 70% of cases. nih.gov Furthermore, PASS predicted new potential activities for the series, including anxiolytic, anticonvulsant, and cognition-enhancing effects, providing a reliable basis for planning future research. nih.gov
Binding Efficacy and Ligand Pathways: In addition to predicting activity, computational studies can estimate binding efficiencies using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations. ebi.ac.uk Programs such as CaverDock can be used to identify the likely pathways for a ligand to travel from the active site to the receptor surface, which helps in assessing the biological efficacy of the compounds. researchgate.net
In Vitro and In Vivo Biological Evaluations
The therapeutic potential of this compound derivatives has been substantiated through extensive biological testing, both in controlled laboratory settings (in vitro) and in living organisms (in vivo).
In Vitro Studies: A wide range of derivatives have demonstrated significant activity in vitro.
Antimicrobial Activity: Thirty different thiazole derivatives were synthesized and evaluated for antimicrobial activity. nih.gov One analog, designated 12f, proved to be the most potent, with activity against Staphylococcus aureus and Bacillus subtilis comparable to the antibiotics ampicillin and gentamicin. nih.gov Another series was tested against Mycobacterium tuberculosis H37Rv, identifying compounds with optimal activity. nih.govresearchgate.net
Anticancer Activity: From a screen of thirty compounds, one derivative (9b) exhibited a broad spectrum of anticancer activity against 29 of 60 human tumor cell lines. nih.gov Another compound (13) showed significant activity against the RPMI-8226 leukemia cell line with a GI50 value of 0.08 µM. nih.gov
Anti-parasitic Activity: Fifty derivatives were evaluated for their in vitro activity against the parasite Giardia intestinalis. researchgate.net Two compounds, 6e (IC50 = 0.39 µM) and 6b (IC50 = 0.87 µM), were found to be more potent than the standard drug metronidazole. researchgate.net
Enzyme Inhibition: Derivatives have been tested as inhibitors of various enzymes. A series of renin inhibitors containing a 2-amino-4-thiazolyl moiety were potent against monkey renin in vitro. nih.gov Other derivatives were tested for their ability to inhibit S. aureus enzymes, including DNA gyrase and dihydrofolate reductase. ebi.ac.uk
Table 2: Summary of In Vitro and In Vivo Biological Evaluations
| Compound Series / Derivative | Evaluation Type | Target / Model | Key Findings | Source(s) |
|---|---|---|---|---|
| Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | In Vitro | Bacteria (S. aureus, B. subtilis) | Compound 12f showed activity comparable to ampicillin and gentamicin. | nih.gov |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | In Vitro | 60 Human Tumor Cell Lines | Compound 9b showed broad-spectrum anticancer activity against 29 cell lines. | nih.gov |
| 2-Amino-4-(2-pyridyl)thiazole derivatives | In Vitro | Mycobacterium tuberculosis H37Rv | Identified compounds with optimal antimycobacterial activity. | nih.govresearchgate.net |
| 2-Amino-4-(2-pyridyl)thiazole derivatives | In Vitro | Plasmodium falciparum | Identified compounds with antiplasmodial activity. | nih.govresearchgate.net |
| 2-Amino-4-arylthiazole derivatives | In Vitro | Giardia intestinalis | Compounds 6e and 6b were more potent than metronidazole. | researchgate.net |
| 2-Amino-4-thiazole-containing derivatives | In Vitro | Monkey Renin | Potent inhibition of the enzyme. | nih.gov |
| 2-Amino-4-thiazole-containing derivatives | In Vivo | High-Renin Normotensive Monkeys | Four compounds exhibited oral blood pressure-lowering activity. | nih.gov |
| Naproxenoyl-containing thiazole derivatives | In Vivo | Animal Models | Screened for toxicity, analgesic, and anti-inflammatory effects. | researchcommons.org |
In Vivo Studies: Promising in vitro results have led to further evaluation in animal models.
Anti-hypertensive Activity: Four renin-inhibiting thiazole derivatives demonstrated the ability to lower blood pressure when administered orally to high-renin normotensive monkeys. nih.gov One of these compounds was further evaluated in renal hypertensive monkeys, showing good efficacy and duration of action. nih.gov
Anti-inflammatory and Analgesic Activity: A series of derivatives containing a naproxenoyl moiety were synthesized and screened in animals for their anti-inflammatory and analgesic properties, alongside toxicity studies. researchcommons.org
Toxicity and Antioxidant Activity: The in vivo toxicity and antioxidant potential of certain 2-amino-5-(4-acetylphenylazo)-thiazole derivatives were assessed in mice by monitoring liver function enzymes. mdpi.com
The Chemical Compound this compound: A Review of its Applications in Medicinal Chemistry
This compound is a heterocyclic compound featuring a thiazole ring, which is a common scaffold in many biologically active molecules. This article explores its applications in medicinal chemistry and drug discovery, focusing on specific in vitro and in silico evaluation methods.
The thiazole nucleus, and specifically derivatives of this compound, has been a subject of interest in the development of new therapeutic agents. Researchers have explored its potential in various assays to determine its biological activity.
The evaluation of a compound's ability to inhibit or kill microbial growth is a critical step in the discovery of new antimicrobial agents. Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death. mediresonline.org
Derivatives of this compound, particularly Schiff bases, have been synthesized and evaluated for their antibacterial activity against multidrug-resistant (MDR) clinical isolates. nih.gov In one study, Schiff base derivatives were created by reacting this compound with various aldehydes and ketones. nih.gov The resulting compounds were then tested for their MIC against several bacterial strains. nih.gov
For instance, certain derivatives showed significant activity against Gram-positive bacteria. nih.gov Compound 2d , a Schiff base derivative, exhibited an MIC of 250 µg/mL against a multidrug-resistant strain of Staphylococcus aureus. nih.gov Another derivative, compound 2a , was found to be active against a multidrug-resistant strain of Staphylococcus epidermidis with an MIC of 250 µg/mL. nih.gov
Activity against Gram-negative bacteria was also observed. Compounds 2a and 2b demonstrated an MIC of 375 µg/mL against Pseudomonas aeruginosa (MDR). nih.gov Furthermore, derivatives 2d and 2g were active against Escherichia coli (MDR) at the same concentration. nih.gov
The results of these antimicrobial tests are summarized in the table below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Schiff Base Derivatives
| Compound | Test Organism | MIC (µg/mL) |
|---|---|---|
| 2a | Staphylococcus epidermidis (MDR) | 250 |
| 2b | Staphylococcus epidermidis (MDR) | 250 |
| 2d | Staphylococcus aureus (MDR) | 250 |
| 2g | Staphylococcus aureus (MDR) | 250 |
| 2a | Pseudomonas aeruginosa (MDR) | 375 |
| 2b | Pseudomonas aeruginosa (MDR) | 375 |
| 2d | Escherichia coli (MDR) | 375 |
| 2g | Escherichia coli (MDR) | 375 |
Source: nih.gov
Cytotoxicity assays are essential for determining the potential of a compound to be used as an anticancer agent. These tests measure the ability of a substance to induce cell death in cancer cell lines. While direct testing of this compound on HeLa cells is not widely reported, various derivatives of 2-aminothiazole have been evaluated for their cytotoxic effects.
For example, a study on N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, a class of 2-aminothiazole derivatives, investigated their in vitro antitumor activities against cell lines including the HeLa human cervical cancer cell line. nih.gov One compound from this series demonstrated the most potent inhibitory activity against HeLa cells, with a reported half-maximal inhibitory concentration (IC50) value of 1.6 ± 0.8 µM. nih.gov This indicates that the compound is effective at inhibiting the proliferation of HeLa cells at a micromolar concentration. nih.gov
In another study, arylidene-hydrazinyl-thiazole derivatives were synthesized and their in vitro cytotoxicity was assessed against both MDA-MB231 and HeLa carcinoma cell lines. researchgate.net Several of these derivatives displayed significant antiproliferative activity. researchgate.net
The table below presents the IC50 value for the most active compound from the N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide series against HeLa cells.
Table 2: Cytotoxicity of a 2-Aminothiazole Derivative against HeLa Cells
| Compound Series | Most Active Compound | IC50 on HeLa cells (µM) |
|---|
Source: nih.gov
Enzyme assays are performed to determine the effect of a compound on the activity of a specific enzyme. Glucokinase is an enzyme that plays a crucial role in glucose metabolism and is a target for the development of drugs for type 2 diabetes. mdpi.com Activators of glucokinase can enhance glucose uptake and insulin secretion. mdpi.comnih.gov
Currently, there is no publicly available research data demonstrating that this compound or its direct derivatives act as activators of the glucokinase enzyme.
The oral glucose tolerance test (OGTT) is a medical procedure used to assess how the body processes glucose. nih.gov It is a standard method for diagnosing diabetes and insulin resistance. nih.gov In preclinical research, the OGTT is used to evaluate the potential of new therapeutic agents to improve glucose metabolism in animal models. nih.gov
To date, there are no specific studies in the available scientific literature that have reported the evaluation of this compound in an oral glucose tolerance test.
Before a compound can be considered a viable drug candidate, its pharmacokinetic and pharmacodynamic properties must be evaluated. This is often done using in silico computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a molecule.
For derivatives of ethyl-2-aminothiazole-4-carboxylate, chemo-informatics and ADME properties have been predicted. nih.gov These predictions are based on parameters like Lipinski's rule of five, which helps to assess the drug-likeness of a chemical compound. nih.gov A study on Schiff base derivatives of ethyl-2-aminothiazole-4-carboxylate utilized online tools to predict these properties. nih.gov
The predicted molecular properties and drug-likeness parameters for some of these derivatives are presented below. These parameters include molecular weight (MW), the logarithm of the partition coefficient (LogP), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA).
Table 3: Predicted ADME Properties for this compound Derivatives
| Compound | Molecular Formula | MW ( g/mol ) | LogP | HBD | HBA |
|---|---|---|---|---|---|
| 2a | C13H12N2O2S | 260.31 | 3.03 | 0 | 4 |
| 2b | C15H16N2O2S | 288.36 | 3.86 | 0 | 4 |
| 2c | C14H14N2O3S | 290.34 | 2.98 | 1 | 5 |
| 2d | C13H12N2O3S | 276.31 | 2.51 | 1 | 5 |
| 2e | C14H14N2O4S | 306.34 | 2.46 | 2 | 6 |
| 2f | C14H14N2O2S | 274.34 | 3.44 | 0 | 4 |
| 2g | C11H15N3O2S | 253.32 | 1.84 | 1 | 5 |
Source: Derived from data in nih.gov
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Ethyl bromopyruvate |
| Thiourea |
| Staphylococcus aureus |
| Staphylococcus epidermidis |
| Pseudomonas aeruginosa |
| Escherichia coli |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide |
| arylidene-hydrazinyl-thiazole |
| Glucokinase |
| Glucose |
Intellectual Property and Patent Landscape
Patent Applications Involving Synthesis and Derivatives
The patent landscape for Ethyl 2-amino-4-thiazoleacetate is rich with applications covering both its synthesis and, more frequently, the synthesis of its derivatives. These derivatives are often crucial intermediates in the production of pharmaceuticals, particularly antibiotics and kinase inhibitors.
A notable area of patent activity involves the synthesis of 2-substituted aminothiazole derivatives. For instance, patent CN106699681A describes a method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate. google.com This process starts with ethyl acetoacetate (B1235776) and involves oximation and halogenation, followed by a cyclization reaction with thiourea (B124793). google.com The invention claims novelty in its simplified process, which is said to shorten reaction times and increase yields. google.com Similarly, patent CN106632137A details a one-pot method for preparing ethyl 2-(2-aminothiazole-4-yl)-2-methoxyiminoacetate, another important antibiotic intermediate. google.com This patent emphasizes the continuous nature of the reaction sequence in a single reactor, which simplifies the process and reduces the need for intermediate purification steps. google.com
Beyond these, the patent literature showcases a wide array of other derivatives. Research has been published on the synthesis of various Schiff bases derived from this compound, which have been investigated for their antimicrobial properties. nih.gov Another example is the synthesis of 2-Amino-3-[(4-methoxybenzoyl)methyl]-4-(etoxycarbonylmethyl)thiazolium bromide, where this compound is a key starting material. google.com
The following table summarizes a selection of patent applications involving the synthesis of this compound derivatives:
| Patent/Publication Number | Derivative Name | Key Features of the Patented Process |
| CN106699681A | Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | Simplified process, shorter reaction time, increased yield. google.com |
| CN106632137A | Ethyl 2-(2-aminothiazole-4-yl)-2-methoxyiminoacetate | One-pot synthesis, continuous reaction sequence. google.com |
| CN104163802A | Ethyl 2-aminothiazole-4-carboxylate | Use of ethyl 2-azidoacrylate and potassium thiocyanate (B1210189) with an inorganic salt catalyst. google.com |
Novelty and Inventive Step in Patent Claims
For a patent to be granted, the invention must be novel and involve an inventive step (i.e., not be obvious to a person skilled in the art). In the context of this compound and its derivatives, these criteria are often met by introducing novel process improvements or by creating new, non-obvious molecules.
The novelty in synthesis patents often lies in the choice of starting materials, catalysts, or reaction conditions that lead to significant advantages over existing methods. For example, patent CN104163802A claims a novel method for preparing the title compound using ethyl 2-azidoacrylate and potassium thiocyanate, a route presented as a new alternative to traditional methods. google.com The inventive step can be argued based on unexpected results, such as a significantly higher yield, reduced environmental impact, or improved safety profile. google.com
However, not all new processes are considered inventive. An opposition to a patent application for a process utilizing this compound argued a lack of inventive step, suggesting that the proposed method was an obvious combination of known techniques. This highlights the high bar for patentability and the need for a genuine inventive leap.
The inventive step for new derivatives of this compound often resides in their unexpected beneficial properties, such as enhanced biological activity. nih.govresearchgate.net For instance, the synthesis of novel Schiff bases from this compound was motivated by the search for compounds with improved antimicrobial activity against multidrug-resistant strains. nih.gov
Role of this compound as an Intermediate in Patented Processes
This compound is a frequently cited intermediate in a multitude of patents for the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both an amino group and an ester, makes it a versatile building block for constructing more elaborate chemical structures.
A prominent example is its use in the synthesis of cephalosporin (B10832234) antibiotics. The 2-aminothiazole (B372263) ring is a common feature in the side chains of many modern cephalosporins, and this compound provides a convenient entry point for introducing this moiety. google.com
Furthermore, this compound is a key starting material in the patented synthesis of the tyrosine kinase inhibitor Nilotinib. google.comwipo.int Patent literature describes the use of this compound in the preparation of a key benzamide (B126) intermediate of Nilotinib. google.com This underscores the compound's importance in the production of modern targeted cancer therapies.
The table below provides examples of patented processes where this compound is used as a crucial intermediate:
| Final Product | Patent/Publication Number | Role of this compound |
| Cephalosporin Antibiotics | CN106699681A | Intermediate for the synthesis of the 2-aminothiazole side chain. google.com |
| Nilotinib (Tyrosine Kinase Inhibitor) | WO2010009402A3 | Starting material for the synthesis of a key benzamide intermediate. google.comwipo.int |
| Antimicrobial Schiff Bases | --- | Core reactant for the formation of various Schiff base derivatives. nih.govresearchgate.net |
| Thiazolo[4,5-d]pyridazine (B3050600) derivatives | --- | Precursor for the synthesis of thiourea derivatives which are then cyclized. nih.gov |
Future Research Directions and Potential
Exploration of Novel Derivatization Pathways
The 2-aminothiazole (B372263) scaffold is a cornerstone in the synthesis of numerous biologically active compounds. researchgate.netresearchgate.net Future research will likely focus on developing novel synthetic methodologies to create diverse libraries of ethyl 2-amino-4-thiazoleacetate derivatives. This includes the exploration of new cyclocondensation reactions, potentially utilizing greener catalysts and more efficient reaction conditions. researchgate.netgoogle.com For instance, the Hantzsch thiazole (B1198619) synthesis, a classical method for creating this ring system, is continuously being optimized. researchgate.net
Furthermore, the functionalization of the amino group and the active methylene (B1212753) group of the acetate (B1210297) side chain presents opportunities for creating a wide range of amides, Schiff bases, and other derivatives. researchgate.netmdpi.com Research into reactions like acylation, condensation with various carbonyl compounds, and diazotization can lead to the discovery of compounds with unique pharmacological profiles. mdpi.com The synthesis of novel heteroaryl-containing benzamide (B126) derivatives from this compound has already been reported, showcasing the potential of this approach. sigmaaldrich.com
Development of Targeted Therapeutic Agents
The 2-aminothiazole nucleus is a key component in several clinically approved drugs, highlighting its importance in medicinal chemistry. nih.gov this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting infectious diseases and cancer. chemimpex.comchemimpex.com
Future research will likely focus on the rational design and synthesis of targeted therapeutic agents derived from this scaffold. This involves creating derivatives that can selectively interact with specific biological targets, such as enzymes or receptors, implicated in various diseases. For instance, derivatives of 2-aminothiazole have shown promise as anticancer agents by targeting various kinases and inhibiting processes like angiogenesis. nih.gov Research into bifunctional derivatives and their evaluation as antimicrobial and anticancer agents is an active area of investigation. nih.gov
Moreover, there is potential in developing derivatives that can address the growing problem of antimicrobial resistance. researchgate.netmdpi.com By modifying the core structure of this compound, researchers aim to create novel antibiotics that can overcome existing resistance mechanisms. nih.govmdpi.com The synthesis of derivatives with potent activity against multidrug-resistant pathogens is a key objective. mdpi.com
Mechanistic Investigations of Biological Activities
A deeper understanding of the mechanisms by which this compound derivatives exert their biological effects is crucial for the development of more effective and safer drugs. Future research will increasingly utilize a combination of in vitro and in silico techniques to elucidate these mechanisms.
Molecular docking studies, for example, can help identify the specific binding interactions between a derivative and its biological target at the molecular level. researchgate.netnih.gov This information is invaluable for structure-activity relationship (SAR) studies, which aim to correlate specific structural features with biological activity. nih.gov Such studies can guide the design of more potent and selective compounds.
Furthermore, investigating the broader biological pathways affected by these derivatives is essential. For instance, a derivative of ethyl 2-aminothiazolecarboxylate, O4I2, has been identified as an inducer of Oct3/4 expression, a key transcription factor in stem cell pluripotency, although its precise mechanism of action is still under investigation. nih.govresearchgate.net Unraveling these complex biological interactions will be a key focus of future research.
Applications in Non-Medicinal Fields (e.g., Agricultural Chemicals)
Beyond its pharmaceutical applications, this compound and its derivatives have potential uses in other fields, most notably in agriculture. The thiazole ring is a component of some agrochemicals, and research is ongoing to explore the potential of new derivatives as fungicides, herbicides, and pesticides. chemimpex.comchemimpex.com
The development of novel agrochemicals is driven by the need for more effective and environmentally benign solutions for crop protection. chemimpex.com The unique structure of the 2-aminothiazole core can be leveraged to design new active ingredients with improved efficacy and selectivity, potentially reducing the impact on non-target organisms. chemimpex.com Future research in this area will likely involve screening libraries of this compound derivatives for their activity against various plant pathogens and pests.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-amino-4-thiazoleacetate, and how can reaction conditions be optimized?
- Methodological Answer : this compound is synthesized via cyclocondensation reactions. A standard procedure involves refluxing benzothioamide derivatives (e.g., 4-methyl-benzothioamide) with ethyl 4-bromo-3-oxobutanoate in absolute ethanol for 1 hour. Post-reaction, the product is isolated via ether extraction and filtration over anhydrous sodium sulfate . Alternative routes use thiourea and ethyl 2-bromoacetate under basic conditions, emphasizing the importance of solvent choice (e.g., ethanol) and temperature control to avoid decarboxylation . Optimization involves adjusting stoichiometry, reflux duration, and purification steps (e.g., recrystallization solvents) to improve yield and purity.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the thiazole ring structure and ester group connectivity.
- Mass Spectrometry (MS) : For molecular ion peak validation (e.g., m/z 186.23 for C₇H₁₀N₂O₂S) .
- Microanalysis : To verify elemental composition within 0.4% of theoretical values, ensuring purity .
- Melting Point Analysis : Reported as 92–94°C, serving as a quick purity check .
Q. What are the critical physicochemical properties of this compound relevant to experimental handling?
- Methodological Answer : Key properties include:
- Density : 1.295 g/cm³, influencing solvent selection for recrystallization.
- Thermal Stability : Melting point (92–94°C) and boiling point (318.5°C at 760 mmHg) guide storage and reaction conditions .
- Solubility : Polar aprotic solvents (e.g., DMSO) are preferred for reactions, while ether facilitates extraction .
Advanced Research Questions
Q. How can this compound be used to design coordination complexes, and what structural insights do crystallographic studies provide?
- Methodological Answer : The compound acts as a ligand via its thiazole nitrogen. For example, Ag(I) complexes are synthesized by mixing this compound with AgNO₃ in ethanol at 4°C. X-ray crystallography reveals a linear N–Ag–N coordination (175.88° angle) with weak Ag⋯O/S interactions (2.729 Å and 3.490 Å, respectively), forming pseudo-dimers. Hydrogen bonding (N–H⋯O) creates 2D sheets, critical for stabilizing crystal lattices .
Q. What reaction mechanisms govern the functionalization of this compound in medicinal chemistry applications?
- Methodological Answer : The amino and ester groups enable diverse reactions:
- Nucleophilic Substitution : The amino group reacts with aldehydes (e.g., veratraldehyde) under acidic ethanol to form Schiff bases, as seen in antimicrobial agent synthesis .
- Oxidation/Reduction : Controlled oxidation converts the thiazole ring to sulfoxides, while reduction yields dihydrothiazoles, altering bioactivity .
- Decarboxylation : Under solvothermal conditions, the ester group may decarboxylate, necessitating low-temperature reactions to preserve functionality .
Q. How can researchers resolve contradictions in synthetic yields or purity across different methodologies?
- Methodological Answer : Discrepancies arise from variations in starting materials (e.g., benzothioamide vs. thiourea) or reaction conditions. To address this:
- Comparative Analysis : Perform parallel syntheses using both methods, analyzing yields via HPLC.
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., decarboxylated derivatives) and adjust reaction time/temperature .
Q. What experimental frameworks are used to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC determination) against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa) to assess growth inhibition .
- Molecular Docking : To predict binding affinity with targets like fungal lanosterol demethylase or bacterial DNA gyrase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
